Cbz vs. Boc Orthogonality in Deprotection Selectivity
The Cbz group can be selectively removed via hydrogenolysis (H2, Pd/C) without affecting acid-sensitive functionalities, whereas the Boc group requires acidic conditions (TFA or HCl) that may cleave other protecting groups or epimerize chiral centers [1]. This orthogonality is critical in multi-step syntheses of complex CNS-active molecules where maintaining stereochemical integrity is paramount.
Boc removal: TFA/HCl
| Evidence Dimension | Deprotection selectivity |
|---|---|
| Target Compound Data | Cbz removal: H2/Pd-C, neutral conditions |
| Comparator Or Baseline | Boc removal: TFA/CH2Cl2 or HCl/dioxane |
| Quantified Difference | Not applicable (qualitative orthogonality) |
| Conditions | Standard peptide synthesis protocols |
Why This Matters
This ensures compatibility with acid-labile substrates, making it the preferred intermediate for synthesizing acid-sensitive drug candidates.
- [1] Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev. 2009, 109 (6), 2455–2504. View Source
